Oclacitinib maleate

Description

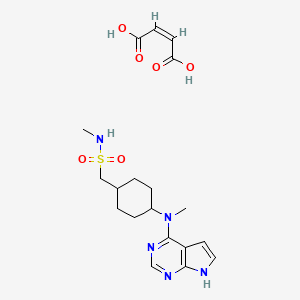

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIGDTLRBSNOBV-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208319-27-0 | |

| Record name | Oclacitinib maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCLACITINIB MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VON733L42A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Oclacitinib Maleate

Janus Kinase (JAK) Family Inhibition Profile

Oclacitinib (B612039) demonstrates a distinct profile of inhibition against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). wikipedia.orgtodaysveterinarypractice.com

Selective Inhibition of JAK1 and JAK3

Oclacitinib preferentially inhibits JAK1 and, to a lesser extent, JAK3. todaysveterinarypractice.comcliniciansbrief.com These two enzymes are critical for the signaling of a variety of cytokines that are key mediators of inflammation and pruritus (itching). cliniciansbrief.comtokyovets.com The cytokines dependent on JAK1 or JAK3 activity include interleukin-2 (B1167480) (IL-2), IL-4, IL-6, IL-13, and IL-31. todaysveterinarypractice.comcliniciansbrief.comtokyovets.com By inhibiting JAK1 and JAK3, oclacitinib effectively blocks the signaling cascades initiated by these cytokines. wikipedia.orgtokyovets.com

Differential Potency Against JAK1, JAK2, JAK3, and TYK2

Research using isolated enzyme systems has quantified the inhibitory potency of oclacitinib against each JAK family member. The 50% inhibitory concentrations (IC50) reveal a clear hierarchy of inhibition. Oclacitinib is most potent against JAK1, followed by JAK2, TYK2, and finally JAK3. nih.govzoetis.clresearchgate.net

One study reported the following IC50 values:

JAK1: 10 nM

JAK2: 18 nM

JAK3: 99 nM

TYK2: 84 nM nih.govzoetis.clresearchgate.net

This demonstrates a 1.8-fold selectivity for JAK1 over JAK2 and a 9.9-fold selectivity for JAK1 over JAK3. nih.govzoetis.clresearchgate.net Another study assessing the inhibition of phosphorylated STAT proteins downstream of JAK activation found IC50 values of 61.3 nM for JAK1/pSTAT3 and 1214 nM for JAK2/pSTAT5, further highlighting the preferential inhibition of the JAK1 pathway. researchgate.netresearchgate.netresearchgate.net

Inhibitory Activity of Oclacitinib Against JAK Family Members

| Enzyme | Mean IC50 (nM) |

|---|---|

| JAK1 | 10 |

| JAK2 | 18 |

| JAK3 | 99 |

| TYK2 | 84 |

Data sourced from isolated enzyme assays. nih.govzoetis.clresearchgate.net

Minimal Impact on JAK2-Dependent Cytokines and Hematopoiesis

A key aspect of oclacitinib's pharmacological profile is its relatively minimal effect on JAK2-dependent signaling pathways at therapeutic concentrations. zoetisus.comitchypetawarenessmonth.com JAK2 is crucial for the signaling of cytokines involved in hematopoiesis (the formation of blood cells), such as erythropoietin (EPO) and granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.govnih.gov

Studies have shown that oclacitinib has a significantly lower potency against these JAK2-dependent cytokines, with IC50 values often exceeding 1000 nM. nih.govnih.govzoetis.cl This selectivity helps to spare critical physiological functions like hematopoiesis and the innate immune response, which are regulated by JAK2. wikipedia.orgnih.govvetsmart.com.br

Downstream Signaling Pathway Modulation: JAK-STAT Pathway

The primary mechanism through which oclacitinib exerts its effects is by modulating the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. researchgate.netresearchgate.netqingmupharm.com This pathway is a fundamental route for cytokine signal transduction. zoetis-russia.comwikipedia.org

Impairment of STAT Protein Phosphorylation and Activation

When a cytokine binds to its receptor, it brings the associated JAK enzymes into close proximity, leading to their autophosphorylation and activation. zoetis-russia.comwikipedia.org These activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. frontiersin.org Once docked, the STAT proteins themselves are phosphorylated by the JAKs. qingmupharm.comfrontiersin.org This phosphorylation is a critical step for STAT activation, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression. wikipedia.orgresearchgate.net

Oclacitinib, by competitively binding to the ATP-binding pocket of JAK enzymes, prevents this cascade of phosphorylation events. qingmupharm.com This impairment of STAT protein phosphorylation effectively blocks their activation and subsequent translocation to the nucleus. qingmupharm.commdpi.com

Downregulation of Pro-inflammatory and Pruritogenic Cytokines and Chemokines

By inhibiting the JAK-STAT pathway, oclacitinib effectively downregulates the expression of genes encoding for pro-inflammatory and pruritogenic cytokines and chemokines. researchgate.netqingmupharm.com The functional consequence is a reduction in the production and release of these key mediators of allergy and inflammation. qingmupharm.com

The cytokines whose functions are inhibited by oclacitinib include:

Interleukin-2 (IL-2): Involved in T-cell proliferation. nih.govnih.gov

Interleukin-4 (IL-4) and Interleukin-13 (IL-13): Key drivers of allergic inflammation and Th2 cell differentiation. wikipedia.orgnih.govnih.gov

Interleukin-6 (IL-6): A major pro-inflammatory cytokine. nih.govnih.gov

Interleukin-31 (IL-31): A potent pruritogenic cytokine that plays a significant role in the sensation of itch. nih.govvetsmart.com.br

The IC50 values for the inhibition of these JAK1-dependent cytokines range from 36 to 249 nM, demonstrating the compound's effectiveness in cellular systems. nih.govnih.govzoetis.cl This targeted downregulation leads to the alleviation of clinical signs associated with allergic skin diseases. nih.govvetsmart.com.br

Inhibitory Activity of Oclacitinib on Cytokine Function

| Cytokine | Signaling Pathway | Mean IC50 (nM) |

|---|---|---|

| IL-2 | JAK1/JAK3 | 36 |

| IL-4 | JAK1/JAK3 | 41 |

| IL-6 | JAK1/JAK2 | 249 |

| IL-13 | JAK1/JAK2 | 91 |

| IL-31 | JAK1/JAK2 | 74 |

| Erythropoietin (EPO) | JAK2 | >1000 |

| GM-CSF | JAK2 | >1000 |

Data sourced from in vitro cell-based assays. zoetis.cl

Inhibition of Interleukin-2 (IL-2), IL-4, IL-6, IL-13, and IL-31

Oclacitinib effectively inhibits the function of several key cytokines involved in allergy, inflammation, and pruritus. avma.orgnih.govresearchgate.net These cytokines, including Interleukin-2 (IL-2), IL-4, IL-6, IL-13, and IL-31, are dependent on the JAK1 enzyme to signal and exert their biological effects. zoetis.clnih.govtodaysveterinarypractice.com Research has demonstrated that oclacitinib inhibits these cytokines with half-maximal inhibitory concentrations (IC50) ranging from 36 to 249 nM. researchgate.netzoetis.clnih.gov The inhibition of these cytokines, which are primarily associated with T-helper type 2 (Th2) immune responses, is a key mechanism behind oclacitinib's therapeutic action. researchgate.net

Table 1: Inhibitory Activity of Oclacitinib on Pro-inflammatory and Pruritogenic Cytokines

| Cytokine | Mean IC50 (nM) | Primary Function |

|---|---|---|

| IL-2 | 99 | T-cell proliferation |

| IL-4 | 110 | Allergy, Th2 differentiation |

| IL-6 | 249 | Inflammation, B-cell stimulation |

| IL-13 | 163 | Allergy, inflammation |

| IL-31 | 36 | Pruritus, inflammation |

Effects on Interferon-gamma (IFN-γ) and Interleukin-18 (IL-18) Production

The effects of oclacitinib on Interferon-gamma (IFN-γ) and Interleukin-18 (IL-18) production appear to be concentration-dependent. In vitro studies have shown that at high concentrations (10 μM), which are substantially greater than those achieved at standard therapeutic doses, oclacitinib can significantly reduce the spontaneous secretion of IFN-γ and IL-18. avma.orgnih.govopenveterinaryjournal.com However, at concentrations consistent with labeled doses (1 μM), oclacitinib does not significantly affect the production of these cytokines following stimulation with a mitogen. avma.orgnih.gov

Modulation of IL-8 and Monocyte Chemoattractant Protein-1 (MCP-1)

Research has shown that oclacitinib can modulate the production of the chemokines Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1). researchgate.netnih.gov In studies using canine mast cell tumor cell lines, oclacitinib was found to significantly decrease the release of IL-8 and MCP-1 at clinically relevant concentrations. researchgate.netnih.gov This suggests that part of oclacitinib's anti-inflammatory effect may be due to its ability to reduce the production of these chemoattractant molecules, thereby limiting the recruitment of inflammatory cells to tissues. nih.gov

Immunomodulatory Effects on T-Cell Subsets

Oclacitinib exerts distinct effects on different subsets of T lymphocytes, which are central to the adaptive immune response.

Impact on CD4+ and CD8+ T-Cell Proliferation

The impact of oclacitinib on T-cell proliferation varies between T-cell subsets and the concentration of the drug. One study showed that oclacitinib did not inhibit concanavalin (B7782731) A-stimulated T-cell proliferation. avma.org However, another study using murine cells found that while oclacitinib did not affect the proliferation of CD4+ T cells, it did reduce the proliferation of CD8+ T cells at a concentration of 1 µM. mdpi.comnih.gov Conversely, at a very high concentration of 10 μM, oclacitinib was found to significantly inhibit the spontaneous proliferation of T cells in vitro. nih.gov Some research has also indicated that oclacitinib can cause a decrease in both CD4+ and CD8+ T cells in vitro, potentially through proapoptotic effects. researchgate.netfidocure.com Long-term administration in dogs with atopic dermatitis, however, has been associated with an increase in circulating CD4+ T cells. nih.govvetup.com

Influence on Antigen-Stimulated Cytokine Production from T Lymphocytes

Oclacitinib's influence on cytokine production from activated T cells is also selective. Studies have shown that at clinically relevant concentrations (1 μM), oclacitinib does not significantly affect the production of several key cytokines, including IL-2, IL-10, IL-15, IL-18, and IFN-γ, from T cells stimulated with concanavalin A. nih.govresearchgate.net However, at a much higher, non-therapeutic concentration of 10 μM, it significantly reduced the spontaneous secretion of IL-2, IL-15, IFN-γ, and IL-18. nih.govopenveterinaryjournal.comresearchgate.net Furthermore, long-term treatment with oclacitinib at standard doses in atopic dogs did not appear to alter cytokine production from antigen-stimulated T cells. nih.govvetup.comresearchgate.net One study in murine cells did show that oclacitinib could reduce the number of CD4+ and CD8+ T cells capable of producing IL-4. mdpi.com This suggests that oclacitinib's primary immunomodulatory effect at therapeutic doses is focused on suppressing Th2-mediated immunity rather than causing broad immunosuppression. mdpi.comnih.gov

Long-term Effects on Circulating CD4+ and CD14+ Lymphocyte Populations

Long-term administration of oclacitinib maleate (B1232345) has been shown to influence the populations of circulating lymphocytes, specifically CD4+ and CD14+ cells.

In a study involving dogs with atopic dermatitis treated with oclacitinib for one year, flow cytometric analysis of peripheral blood samples revealed a significant increase in the populations of both circulating CD4+ and CD14+ lymphocytes. researchgate.netnih.govvetup.comvetup.comresearchgate.net This increase in CD4+ T cells was observed despite the drug's known inhibitory effects on certain cytokine pathways. nih.gov The study also noted that the cytokine profile from antigen-stimulated T cells at the end of the 360-day treatment period was similar to the profile before treatment initiation and was not linked to clinical relapse. researchgate.netnih.govvetup.comvetup.com

Another study investigating the effects of oclacitinib on canine peripheral blood mononuclear cells in vitro found that the drug could induce a significant decrease in both CD4+ and CD8+ T-cells. researchgate.net This effect was described as cytoreductive and proapoptotic. nih.gov However, a separate clinical study in dogs with atopic dermatitis treated for 28 days showed a significant increase in the mean absolute count of CD4+ T cells and the mean percentage and absolute count of CD8+ T cells on day 7 of treatment. researchgate.net Interestingly, by day 14, there was a significant decrease in the mean percentage and absolute count of activated T cells (CD25+CD4+ and CD25+CD8+). researchgate.net

The contrasting findings between in vitro and in vivo studies, as well as between different study durations, suggest that the long-term effects of oclacitinib on lymphocyte populations can be complex and may be influenced by the specific clinical context and duration of treatment. While long-term therapy in a clinical setting has been associated with an increase in circulating CD4+ and CD14+ cells, in vitro evidence points towards a potential for depletion of T cell populations. researchgate.netnih.govvetup.comvetup.comresearchgate.netresearchgate.netnih.gov

Table 1: Summary of Research Findings on Oclacitinib Maleate's Effects on CD4+ and CD14+ Lymphocytes

| Study Type | Duration | Key Findings on CD4+ Cells | Key Findings on CD14+ Cells | Citation |

|---|---|---|---|---|

| In vivo (Dogs with atopic dermatitis) | 360 days | Significant increase in circulating population | Significant increase in circulating population | researchgate.netnih.govvetup.comvetup.comresearchgate.net |

| In vitro (Canine peripheral blood mononuclear cells) | Not specified | Cytoreductive and proapoptotic effects, leading to a decrease | Not specified | researchgate.netnih.gov |

| In vivo (Dogs with atopic dermatitis) | 28 days | Significant increase in absolute count at day 7; significant decrease in activated (CD25+) CD4+ cells at day 14 | Not specified | researchgate.net |

Counteraction of Type 1 Regulatory T (Tr1) Cell Induction

Research indicates that this compound can counteract the induction of Type 1 regulatory T (Tr1) cells. nih.govnih.govresearchgate.net Tr1 cells are a subset of regulatory T cells characterized by their production of high levels of Interleukin-10 (IL-10) and their role in immune tolerance.

A study investigating the effects of oclacitinib on murine T cells found that the drug counteracted the generation of Tr1 cells. nih.govnih.govresearchgate.net This was accompanied by a strong inhibition of IL-10 production in both CD4+ and CD8+ T cells. nih.govnih.govresearchgate.netmedkoo.commedkoo.com The study concluded that the beneficial effects of oclacitinib in treating skin allergic diseases are not mediated by the generation of Tr1 cells or the induction of IL-10 production in CD4+ T cells. nih.govnih.govresearchgate.net

The mechanism behind this counteraction may be linked to oclacitinib's inhibition of the JAK-STAT signaling pathway, which is involved in the generation and function of various T cell subsets. nih.gov Specifically, the generation of Tr1 cells can be dependent on the activation of STAT3, a component of the JAK-STAT pathway that oclacitinib can inhibit. researchgate.net Furthermore, oclacitinib has been shown to inhibit the activation of CD4+ T cells, which is a prerequisite for the differentiation of naive CD4+ T cells into Tr1 cells. researchgate.net

In one study, oclacitinib led to a significant reduction in both the percentage and absolute count of cells with a phenotype consistent with Tr1 cells (CD49b+CD223+CD4+ T cells). nih.gov

Table 2: Research Findings on this compound's Effect on Tr1 Cell Induction

| Study Focus | Key Findings | Mechanism of Action | Citation |

|---|---|---|---|

| Murine T cells | Counteracts the induction of Tr1 cells. | Strong inhibitor of IL-10 production in CD4+ and CD8+ T cells. | nih.govnih.govresearchgate.net |

| Canine T cells | Prevents the generation of regulatory T cells and IL-10 production. | Inhibition of STAT3 activation, which is involved in Tr1 cell generation. Inhibition of CD4+ T cell activation. | researchgate.net |

| Murine T cells | Significant reduction in the percentage and absolute count of CD49b+CD223+CD4+ T cells (Tr1 cell phenotype). | Not explicitly stated in this context, but related to JAK inhibition. | nih.gov |

Pharmacokinetic and Pharmacodynamic Research

Absorption and Bioavailability Studies

The absorption of oclacitinib (B612039) maleate (B1232345) following oral administration is a key determinant of its therapeutic effect. Research indicates that the compound is efficiently absorbed into the systemic circulation.

Following oral administration in dogs, oclacitinib maleate is rapidly and well absorbed. Studies have consistently shown a time to peak plasma concentration (Tmax) of less than 1 hour europa.euzoetis.comresearchgate.netzoetis-russia.comzoetisus.comnoahcompendium.co.ukapvma.gov.aunih.govnih.govdefra.gov.ukeuropa.euzoetisus.comeuropa.eu. This rapid absorption allows for swift onset of action, which is beneficial for managing pruritus. For instance, in one study involving oral administration of 0.4-0.6 mg/kg, the mean time to reach peak plasma concentrations was less than one hour zoetisus.comnih.govzoetisus.com.

The absolute oral bioavailability of this compound has been determined to be approximately 89% europa.euzoetis.comresearchgate.netzoetis-russia.comzoetisus.comnoahcompendium.co.ukapvma.gov.aunih.govnih.govdefra.gov.ukeuropa.euzoetisus.comeuropa.eu. Some studies provide a more precise range, indicating 89% with a 95% confidence interval of 85-94% zoetis.com. This high bioavailability suggests that a significant portion of the orally administered dose reaches the systemic circulation in an active form, contributing to its efficacy.

Research has investigated whether the presence of food affects the absorption of this compound. Findings indicate that the prandial state of the dog does not significantly alter the rate or extent of absorption europa.euzoetis.comresearchgate.netzoetis-russia.comzoetisus.comnoahcompendium.co.ukapvma.gov.aunih.govnih.govdefra.gov.ukeuropa.euzoetisus.comeuropa.eu. This lack of significant impact from food means that this compound can be administered with or without meals, offering flexibility in its use zoetisus.com.

Table 1: Absorption and Bioavailability Parameters of this compound in Dogs

| Parameter | Value(s) | Notes |

| Time to Peak Plasma Concentration (Tmax) | Less than 1 hour | Following oral administration. |

| Absolute Oral Bioavailability | 89% (95% CI 85-94%) | |

| Influence of Prandial State | No significant effect on rate or extent of absorption | Demonstrated by lack of significant differences between fasted and fed treatment groups. |

Absolute Oral Bioavailability

Distribution Profile

Once absorbed, this compound distributes throughout the body. Its distribution characteristics, including protein binding and volume of distribution, are important for understanding its systemic exposure and potential tissue penetration.

Oclacitinib exhibits low protein binding in canine plasma. Studies report that it is bound to plasma proteins at a level of 66.3% to 69.7% europa.euzoetis-russia.comzoetisus.comnoahcompendium.co.ukapvma.gov.aunih.govdefra.gov.ukzoetisus.comeuropa.eu. This low degree of protein binding suggests that a larger fraction of the drug is available in its unbound, pharmacologically active form in the plasma, which can influence its distribution into tissues and its elimination.

The apparent volume of distribution at steady-state (Vdss) provides insight into how widely a drug is distributed in the body's tissues relative to the plasma. For oclacitinib, the apparent volume of distribution at steady-state has been determined to be 942 mL/kg body weight europa.euzoetis-russia.comnoahcompendium.co.ukapvma.gov.audefra.gov.ukeuropa.eu. More precise data indicates a mean of 942 mL/kg with a 95% confidence interval of 870 to 1014 mL/kg zoetisus.comnih.gov. This value suggests a moderate distribution into body tissues.

Table 2: Distribution Parameters of this compound in Dogs

| Parameter | Value(s) | Notes |

| Protein Binding | 66.3% to 69.7% bound | In fortified canine plasma at nominal concentrations ranging from 10 to 1,000 ng/mL. |

| Apparent Volume of Distribution (Vdss) | 942 mL/kg body weight (mean; 95% CI 870-1014 mL/kg) | At steady-state. |

Protein Binding Characteristics

Metabolism and Elimination Pathways

This compound undergoes extensive metabolism in dogs, with metabolism being the primary route for its clearance from the body.

Contributions from Renal and Biliary EliminationWhile metabolism is the major clearance route, renal and biliary elimination also contribute to the overall elimination of oclacitinib and its metabolites, albeit to a lesser extenteuropa.euapvma.gov.auzoetisus.comwikidoc.orgeuropa.euapvma.gov.aueuropa.eu. These contributions are considered minor compared to the clearance achieved through metabolic pathwayseuropa.euapvma.gov.auzoetisus.comwikidoc.orgeuropa.euapvma.gov.aueuropa.eu.

Dose Proportionality and Accumulation Studies

Research has investigated whether oclacitinib's pharmacokinetic parameters change in a predictable manner with increasing doses and whether the drug accumulates in the body with repeated administration.

Studies have demonstrated that the exposure to this compound increases in a dose-proportional manner when administered orally across a range of doses, specifically from 0.6 to 3.0 mg/kg researchgate.netzoetis.comnih.goveuropa.eu. This suggests that the drug's absorption and disposition are consistent and predictable with dose escalation within this range researchgate.netzoetis.comnih.goveuropa.eu.

Furthermore, investigations into the accumulation of oclacitinib in the blood of dogs treated for extended periods, such as six months, have found no evidence of accumulation europa.euapvma.gov.aueuropa.eueuropa.eu. Similarly, studies evaluating multiple dosing regimens have indicated that steady-state plasma levels are generally achieved within a week of dosing, with no significant accumulation observed europa.eu. However, one report noted that some accumulation might occur at higher doses (1.8 and 3 mg/kg BID) following the first dose, but this was not a consistent finding across all studies europa.eu.

Pharmacokinetic Differences Across Breeds and Sexes

The pharmacokinetics of oclacitinib have been evaluated across different canine populations to identify any significant variations.

Studies have indicated that the pharmacokinetic profile of oclacitinib is similar between laboratory populations of Beagles and mixed-breed dogs apvma.gov.aueuropa.euresearchgate.netzoetis.comnih.goveuropa.eu. This suggests that breed does not significantly influence the absorption or disposition of the drug apvma.gov.aueuropa.euresearchgate.netzoetis.comnih.goveuropa.eu.

Moreover, across various pharmacokinetic studies, no apparent differences in oclacitinib pharmacokinetics have been attributed to sex apvma.gov.aueuropa.euresearchgate.netzoetis.comnih.goveuropa.eu. This includes parameters such as peak plasma concentration (Cmax), area under the curve (AUC), and half-life, which remained consistent between male and female dogs apvma.gov.aueuropa.euresearchgate.netzoetis.comnih.goveuropa.eu.

Pharmacokinetic-Pharmacodynamic Relationship

The efficacy of this compound in modulating immune responses, particularly in the context of allergic skin diseases, is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Understanding the relationship between drug exposure and its biological effect—specifically, the inhibition of key cytokines—is crucial for elucidating its therapeutic mechanism. This section delves into the pharmacodynamic profile of this compound, focusing on its potency and selectivity in inhibiting Janus kinase (JAK) enzymes and the subsequent impact on cytokine signaling pathways.

Clinical Research and Efficacy Studies

Efficacy in Canine Atopic Dermatitis

Pruritus Score Reduction (e.g., pVAS)

Table 1: Pruritus Score Reduction (pVAS) in Canine Atopic Dermatitis Studies

| Study/Finding | Baseline (Mean pVAS) | Post-Treatment (Mean pVAS) | % Reduction | Notes |

| Cosgrove et al. (7 days) vetsmart.com.brnih.gov | 7.58 cm | 2.59 cm | ~66% | Reduction from 'severe itching' to 'very mild itching' |

| Katanalp & Kochan medycynawet.edu.pl | N/A | N/A | 73.39% | Overall pVAS score decrease |

| De Caro Martins et al. (12 months) nih.gov | N/A | N/A | 51% | Long-term reduction |

| Chansiripornchai & Chansiripornchai chula.ac.th | 8 | 2 (within 24h) | 75% | Rapid reduction from initial score |

| Cosgrove et al. (Day 7) avma.orgnih.gov | N/A | N/A | >50% | % of dogs achieving >50% reduction (Oclacitinib: 70.5%, Placebo: 23.2%) |

| Cosgrove et al. (Day 90) vetsmart.com.brnih.govzoetis.com | N/A | N/A | 63.9% | % of dogs achieving ≥50% reduction |

Dermatitis Severity and Lesion Improvement (e.g., CADESI)

Table 2: Dermatitis Severity Improvement (CADESI) in Canine Atopic Dermatitis Studies

| Study/Finding | Baseline (Mean CADESI) | Post-Treatment (Mean CADESI) | % Reduction | Notes |

| Cosgrove et al. (Days 14/28) avma.orgnih.govzoetis.com | N/A | N/A | 48.4% | Clinician-assessed CADESI reduction |

| Katanalp & Kochan medycynawet.edu.pl | N/A | N/A | 49.06% | CADESI-4 score decrease |

| De Caro Martins et al. (12 months) medycynawet.edu.plnih.gov | N/A | N/A | 86.7% | Long-term CADESI-4 score reduction |

| Cosgrove et al. (7 days) nih.gov | N/A | N/A | 64% | Reduction in clinical severity scores |

| e-jvc.org | N/A | N/A | 54.0% | CADESI-04 score reduction |

| Cosgrove et al. (Day 90) vetsmart.com.brnih.govzoetis.com | N/A | N/A | 66.4% | % of dogs achieving ≥50% reduction |

Long-Term Efficacy and Sustained Clinical Improvement

Evaluations of oclacitinib (B612039) maleate's long-term application have revealed its capacity for sustained clinical improvement in dogs with atopic dermatitis vetsmart.com.brnih.govzoetis.com. In a compassionate use program that extended treatment for up to 630 days, consistent improvements in owner and veterinarian visual analog scale scores were observed across all assessment periods vetsmart.com.brnih.govzoetis.com. At the 90-day mark, a significant proportion of dogs, approximately 63.9%, experienced a ≥50% reduction in pruritus, while 66.4% showed a similar improvement in dermatitis scores vetsmart.com.brnih.govzoetis.com. A 12-month study further supported these findings, documenting a significant decrease in both pruritus (pVAS) and dermatitis (CADESI-04) scores following prolonged oclacitinib therapy nih.gov. Additionally, a case report highlighted the successful long-term management of pruritus through a modified dosing regimen (every other day) over 12 months, during which the dog maintained stable clinical conditions without adverse effects chula.ac.th.

Table 3: Long-Term Efficacy of Oclacitinib Maleate (B1232345) (Day 90)

| Efficacy Measure | Oclacitinib Group | Notes |

| Pruritus Reduction | 63.9% | ≥50% reduction from baseline |

| Dermatitis Reduction | 66.4% | ≥50% reduction from baseline |

| Owner Quality of Life | >91% | Positive impact reported by owners |

Comparative Efficacy with Other Immunomodulatory Treatments

Comparison with Glucocorticoids

Oclacitinib maleate has been evaluated against established treatments for canine allergic dermatitis, including oral glucocorticoids such as prednisolone (B192156) avma.orgnih.govvin.com. Comparative studies have shown that both oclacitinib and prednisolone offer a rapid onset of therapeutic action, providing relief from pruritus and dermatitis within hours of administration avma.orgnih.gov. While both treatments proved effective, oclacitinib demonstrated a more pronounced reduction in pruritus and dermatitis scores by day 14 of treatment compared to prednisolone avma.orgnih.gov. Specifically, on day 14, 74% of dogs treated with oclacitinib achieved a ≥50% reduction in owner-assessed pruritus VAS scores, a response rate significantly higher than the 47% observed in dogs receiving prednisolone nih.gov. Collectively, research indicates that this compound provides comparable efficacy to prednisolone in managing the pruritus and clinical signs associated with canine allergic dermatitis avma.orgnih.govvin.com.

Table 4: Comparative Efficacy of Oclacitinib vs. Prednisolone (Day 14)

| Measure | Oclacitinib (%) | Prednisolone (%) | P-value | Notes |

| ≥50% Reduction in Owner Pruritus VAS | 74 | 47 | 0.0132 | Percentage of dogs achieving this reduction |

| Pronounced reduction in pruritus scores | More pronounced | Less pronounced | 0.0193 | Compared to prednisolone |

| Pronounced reduction in dermatitis scores | More pronounced | Less pronounced | 0.0252 | Compared to prednisolone |

Comparison with Cyclosporine

Comparative studies have evaluated the efficacy of this compound against cyclosporine, a traditional immunosuppressive agent used in veterinary dermatology. These investigations highlight differences in the onset of action and specific efficacy parameters.

In a randomized clinical trial, this compound demonstrated a significantly faster onset of action in reducing pruritus compared to cyclosporine. Owner-assessed pruritus scores showed a mean reduction of 63.2% for oclacitinib by day 14, whereas cyclosporine achieved a 27.9% reduction over the same period. This difference was significant up to day 28, with both treatments showing comparable pruritus control by day 56 nih.govnih.gov.

Regarding skin lesions, measured by the Canine Atopic Dermatitis Extent and Severity Index (CADESI-02), oclacitinib was significantly more effective than cyclosporine on day 14, demonstrating a 58.7% reduction in scores compared to 43.0% for cyclosporine. By day 28, the efficacy was comparable, with oclacitinib meeting non-inferiority criteria nih.govnih.gov.

Table 1: this compound vs. Cyclosporine Efficacy in Canine Atopic Dermatitis

| Parameter | This compound | Cyclosporine | Notes |

| Onset of Action (Pruritus) | Rapid (within 1 week) todaysveterinarypractice.comtodaysveterinarypractice.com | Slower (up to 4 weeks) todaysveterinarypractice.com | Oclacitinib showed significantly greater pruritus reduction up to day 28 nih.govnih.gov. |

| Pruritus Reduction (Day 14) | 63.2% (owner-assessed VAS) nih.govnih.gov | 27.9% (owner-assessed VAS) nih.govnih.gov | Significant difference in favor of oclacitinib. |

| Lesion Reduction (Day 14) | 58.7% (CADESI-02) nih.govnih.gov | 43.0% (CADESI-02) nih.govnih.gov | Significant difference in favor of oclacitinib. |

| Lesion Reduction (Day 28) | Comparable efficacy, met non-inferiority nih.govnih.gov | Comparable efficacy | |

| Gastrointestinal Adverse Events | Lower frequency nih.govnih.govtodaysveterinarypractice.comavma.org | 3x higher frequency than oclacitinib nih.govnih.govtodaysveterinarypractice.comavma.org | |

| Cytokine Modulation | Decreased IL-4, IL-13 medycynawet.edu.pl | Decreased IL-13 medycynawet.edu.pl |

Comparison with Lokivetmab

This compound has also been compared with lokivetmab, a monoclonal antibody targeting interleukin-31 (IL-31). Both treatments are used for canine atopic dermatitis (CAD) and demonstrate significant efficacy.

Studies indicate that both oclacitinib and lokivetmab significantly reduce pruritus (measured by PVAS scores) and improve skin lesions (measured by CADESI-04 scores) in dogs with CAD e-jvc.orge-jvc.org. However, there was no significant difference found in their anti-pruritic effects e-jvc.orge-jvc.orgresearchgate.net. It is noted that one comparative study faced challenges in directly comparing lesion improvement due to more severe baseline skin lesions in the lokivetmab group e-jvc.org.

Oclacitinib's mechanism involves inhibiting multiple cytokines, including IL-31, through JAK pathway modulation, whereas lokivetmab specifically targets IL-31 wikipedia.orge-jvc.orgdergipark.org.tr. This suggests a broader immunomodulatory scope for oclacitinib. Furthermore, switching from prednisolone or oclacitinib to lokivetmab maintained the severity of pruritus and dermatitis at levels consistent with the prior treatment e-jvc.orge-jvc.org.

Table 2: this compound vs. Lokivetmab Efficacy in Canine Atopic Dermatitis

| Parameter | This compound | Lokivetmab | Notes |

| Anti-pruritic Effect | Significant reduction in pruritus e-jvc.orge-jvc.org | Significant reduction in pruritus e-jvc.orge-jvc.org | No significant difference found between the two treatments e-jvc.orge-jvc.orgresearchgate.net. |

| Skin Lesion Improvement | Significant improvement e-jvc.orge-jvc.org | Significant improvement e-jvc.orge-jvc.org | Comparison of lesion improvement was difficult in one study due to more severe baseline lesions in the lokivetmab group e-jvc.org. |

| Mechanism of Action | JAK inhibitor (targets IL-2, IL-4, IL-6, IL-13, IL-31) wikipedia.org | Monoclonal antibody (targets IL-31) e-jvc.orgdergipark.org.tr | Oclacitinib has a broader spectrum of cytokine targets compared to lokivetmab dergipark.org.tr. |

| Treatment Switching | Switching to lokivetmab maintained prior treatment levels e-jvc.orge-jvc.org | Switching from oclacitinib maintained prior treatment levels e-jvc.orge-jvc.org |

Therapeutic Applications Beyond Atopic Dermatitis (Empirical Use and Research)

The targeted mechanism of this compound has prompted investigation into its efficacy for conditions beyond canine atopic dermatitis.

Treatment of Other Allergic Dermatoses

In dogs, oclacitinib has demonstrated effectiveness in managing pruritus associated with various causes of allergic dermatitis, including flea allergy dermatitis, food allergy, contact dermatitis, and sarcoptic mange, in addition to atopic dermatitis vetsmart.com.br.

In feline medicine, oclacitinib has been used off-label for Feline Atopic Skin Syndrome (FASS) and other allergic skin conditions. Studies have reported promising results, with oclacitinib showing safety and effectiveness in controlling clinical signs and pruritus in cats todaysveterinarypractice.comnih.govnih.govufrgs.brtodaysveterinarypractice.com. For instance, one study found that PVAS improved by ≥50% in 61% of cats, and SCORFAD improved by ≥50% in 88% of cats treated with oclacitinib nih.govnih.gov.

Investigation in Non-Allergic Inflammatory Skin Conditions

While oclacitinib's primary indication is for allergic skin diseases, its modulation of the JAK-STAT pathway, which is central to numerous inflammatory processes, suggests potential utility in non-allergic inflammatory skin conditions. However, research in this area is still emerging, and further studies are noted as necessary to confirm its efficacy and understand the underlying immune mechanisms involved in non-allergic inflammatory skin diseases todaysveterinarypractice.com.

Exploration in Other Species (e.g., Feline Allergic Skin Disease, Equine Allergic Pruritus, Andean Bears)

Feline Allergic Skin Disease: As mentioned above, oclacitinib has been evaluated for Feline Atopic Skin Syndrome (FASS), with studies indicating it is safe and effective in controlling clinical signs and pruritus in cats todaysveterinarypractice.comnih.govnih.govufrgs.brtodaysveterinarypractice.com.

Equine Allergic Pruritus: Preliminary studies and anecdotal evidence support the use of oclacitinib in horses suffering from allergic pruritus. A pharmacokinetic study demonstrated rapid absorption after oral administration in horses ker.comresearchgate.net. One research report indicated a 63% decrease in dermatological clinical signs in horses treated with a specific oral regimen of oclacitinib scholasticahq.com.

Andean Bears: this compound has shown remarkable success in treating Andean bear alopecia syndrome (ABAS), a condition characterized by alopecia and pruritus. In three affected bears, treatment resulted in rapid and complete resolution of pruritus, followed by significant improvement in fur regrowth and sustained clinical improvement, outcomes that were not achieved with previous treatments researchgate.netnih.govresearchgate.netclassicalnumismaticgallery.com.

Potential in Human Inflammatory Conditions (e.g., Alopecia Areata, Vitiligo, Ulcerative Colitis)

The JAK-STAT pathway's critical role in various human inflammatory and autoimmune diseases has led to investigations into oclacitinib's potential in human medicine.

Alopecia Areata: Early-stage clinical trials in humans have reported promising improvements in hair regrowth for patients with alopecia areata, suggesting that oclacitinib may help modulate the inflammatory cascade implicated in this condition qingmupharm.com.

Vitiligo: Initial human studies exploring oclacitinib for vitiligo have shown positive results, including repigmentation, indicating its potential as a novel therapeutic option for this depigmenting disorder qingmupharm.com.

Ulcerative Colitis: Research is underway to evaluate oclacitinib's efficacy in managing ulcerative colitis, with preliminary findings suggesting it may help alleviate symptoms and promote healing of the intestinal lining qingmupharm.com.

The shared involvement of the JAK-STAT signaling pathway in the pathogenesis of these human inflammatory conditions provides a strong scientific rationale for exploring oclacitinib's therapeutic potential in these contexts qingmupharm.com.

Compound List:

this compound

Cyclosporine

Lokivetmab

Prednisolone

Glucocorticoids

Corticosteroids

Interleukin-31 (IL-31)

Janus kinase (JAK) inhibitors

Interleukin-2 (B1167480) (IL-2)

Interleukin-4 (IL-4)

Interleukin-6 (IL-6)

Interleukin-13 (IL-13)

Tyrosine kinase 2 (TYK2)

Baricitinib

Ritlecitinib

Brepocitinib

Methylprednisolone

Hydrocortisone aceponate

Pentoxifylline

Hydroxyzine

Cetirizine

Pyrilamine maleate

Pseudoephedrine hydrochloride

Doxepin

Amitriptyline

Epinephrine

Pre-marketing Clinical Trial Safety Data

The safety of this compound was extensively evaluated in both laboratory and field studies before its market approval. nih.govnih.gov In a masked field study for the control of atopic dermatitis, 152 dogs were treated with oclacitinib and 147 with a placebo. zoetisus.com During the initial 16 days of the study, the reported adverse reactions included diarrhea, vomiting, anorexia, new cutaneous or subcutaneous lumps, and lethargy. zoetisus.comnih.gov Similarly, in a 30-day study focused on pruritus associated with allergic dermatitis, the most common adverse events observed in the first week were diarrhea, vomiting, lethargy, anorexia, and polydipsia. nih.govzoetisus.com

Clinical pathology evaluations in oclacitinib-treated dogs showed a decrease in mean leukocyte counts (neutrophils, eosinophils, and monocytes) and serum globulin, alongside an increase in cholesterol and lipase (B570770) when compared to the placebo group. zoetisus.comnih.govzoetisus.com However, all mean values for these parameters remained within the normal reference range. zoetisus.comnih.govzoetisus.com In a laboratory study, the development of papillomas was noted in some dogs. europa.eu

Table 1: Adverse Reactions Reported in a Placebo-Controlled Atopic Dermatitis Field Study (Days 0-16)

| Adverse Reaction | Percentage of Dogs on Oclacitinib (n=152) | Percentage of Dogs on Placebo (n=147) |

|---|---|---|

| Diarrhea | 4.6% | 3.4% |

| Vomiting | 3.9% | 4.1% |

| Anorexia | 2.6% | 0% |

| New Cutaneous/Subcutaneous Lump | 2.6% | 2.7% |

| Lethargy | 2.0% | 1.4% |

Data sourced from product information inserts. zoetisus.comnih.gov

Table 2: Adverse Reactions Reported in a Placebo-Controlled Allergic Dermatitis Field Study (Days 0-7)

| Adverse Reaction | Percentage of Dogs on Oclacitinib (n=216) | Percentage of Dogs on Placebo (n=220) |

|---|---|---|

| Diarrhea | 2.3% | 0.9% |

| Vomiting | 2.3% | 1.8% |

| Lethargy | 1.8% | 1.4% |

| Anorexia | 1.4% | 0% |

| Polydipsia | 1.4% | 0% |

Data sourced from product information inserts and clinical study publications. nih.govzoetisus.comnih.gov

Post-Marketing Pharmacovigilance Surveillance

Post-marketing pharmacovigilance is crucial for monitoring drug safety in a broader population beyond the constraints of clinical trials. propharmaresearch.com For oclacitinib, this surveillance has been extensive. nih.govnih.gov The data collected after the drug's approval indicates that adverse events are rarely reported. nih.govnih.govresearchgate.net The frequency of adverse event reports is estimated to be "rare," defined as occurring in ≥ 1/10,000 to < 1/1,000 treated animals. nih.gov Specifically, one analysis calculated an adverse event frequency of 0.025%, or 2.5 per 10,000 treated animals. nih.gov

The types and rank order of adverse events reported through post-marketing surveillance are consistent with the findings from the pre-marketing clinical trials. nih.govnih.govresearchgate.netresearcher.life The most frequently reported adverse events, in decreasing order of frequency, are:

Vomiting

Lethargy

Anorexia

Diarrhea zoetisus.comnih.govzoetisus.com

Other reported events include elevated liver enzymes, dermatitis (such as crusts, pododermatitis, and pyoderma), seizures, polydipsia, and demodicosis. zoetisus.comnih.gov Benign, malignant, and unclassified neoplasms, dermal masses (including papillomas and histiocytomas), and lymphoma have also been reported. zoetisus.comzoetisus.com

A notable finding from both pre-marketing studies and post-marketing experience is the spontaneous resolution of many common adverse events. nih.gov In a majority of cases, gastrointestinal issues such as diarrhea, vomiting, and anorexia, as well as lethargy, resolved on their own while the dogs continued to receive oclacitinib treatment. zoetisus.comnih.govzoetisus.comnih.gov In one study, these adverse events were generally classified as "mild" or "moderate" and resolved spontaneously in 87% of the cases. mdpi.com

Frequency and Rank Order of Reported Adverse Events

Long-Term Safety Profile and Cumulative Risk Assessment

Given that oclacitinib may be used for long-term management of allergic skin conditions, its long-term safety is a critical consideration. Oclacitinib modulates the immune system, which may increase susceptibility to infections and could potentially exacerbate neoplastic conditions. noahcompendium.co.ukdefra.gov.uk Therefore, long-term monitoring for the development of infections and neoplasia is recommended. europa.eunoahcompendium.co.ukdefra.gov.uk

In an unmasked continuation study where 239 dogs received oclacitinib for a mean time of 372 days, one dog developed demodicosis, another developed dermal pigmented viral plaques, and a third developed bronchopneumonia which resolved with treatment and temporary discontinuation of the drug. nih.gov

A retrospective cohort study was conducted to assess the cumulative risk of neoplasia. nih.gov This study compared 660 dogs with allergic dermatitis treated with oclacitinib for at least six months to a control group of dogs with allergic dermatitis receiving other systemic therapies. nih.gov The results showed no significant difference in the cumulative incidence of masses or malignancies, including mast cell tumors and histiocytomas, between the two groups. nih.govnih.gov The extensive data from investigational studies and post-marketing surveillance suggests that the long-term use of oclacitinib, according to label instructions, has a positive benefit-risk profile and is not associated with a cumulative safety risk. nih.govnih.govresearchgate.net

Immunological Safety Considerations

As an immunomodulating drug, the effect of oclacitinib on the immune system, particularly its response to vaccination, has been a subject of specific investigation. noahcompendium.co.ukdefra.gov.uk

A study was conducted on 16-week-old, vaccine-naïve puppies to evaluate the impact of oclacitinib administration on the response to vaccination. europa.eudefra.gov.ukzoetis-russia.com The puppies were administered oclacitinib at a dose higher than the standard recommendation (1.8 mg/kg twice daily) for 84 days. zoetisus.comnih.goveuropa.eu

The study found that an adequate serological immune response was achieved for:

Modified Live Canine Distemper Virus (CDV) zoetisus.comnih.goveuropa.eudefra.gov.uk

Modified Live Canine Parvovirus (CPV) zoetisus.comnih.goveuropa.eudefra.gov.uk

Inactivated Rabies Vaccine (RV) zoetisus.comnih.gov

However, the findings also indicated a reduction in the serological response to Modified Live Canine Parainfluenza Virus (CPI) in the puppies treated with oclacitinib compared to the untreated control group. zoetisus.comeuropa.eunoahcompendium.co.ukdefra.gov.ukzoetis-russia.com While an adequate response to RV was achieved, some studies noted a reduction in the serological response compared to controls. europa.eunoahcompendium.co.ukdefra.gov.ukzoetis-russia.com The clinical relevance of the observed reduction in response to CPI and RV for vaccinated animals receiving oclacitinib under the recommended dosing schedule remains unclear. europa.eudefra.gov.ukzoetis-russia.com

Risk of Secondary Infections (e.g., bacterial, fungal)

This compound's mechanism of action, involving the inhibition of Janus kinase (JAK) enzymes, may increase a dog's susceptibility to infections. tokyovets.comeuropa.eu This is because the targeted cytokines are involved in the body's defense mechanisms. europa.eu Therefore, it is recommended to investigate and treat any underlying causes of dermatitis, such as flea allergy, contact dermatitis, or food hypersensitivity, as well as complicating factors like bacterial, fungal, or parasitic infections before and during treatment. europa.eu

In clinical studies, the development of pyoderma (bacterial skin infection) and yeast skin infections have been reported in dogs receiving oclacitinib. avma.orgeuropa.eu For instance, in a long-term study, pyoderma was one of the most frequently reported abnormal clinical signs. zoetis.com Another study noted that two dogs were withdrawn from the trial due to treatment-related adverse reactions, one of which developed severe secondary pyoderma. nih.gov Demodicosis, a parasitic skin infestation, has also been observed in some dogs treated with oclacitinib. tokyovets.comavma.orgnih.gov

A margin of safety study in six-month-old dogs was halted due to the development of bacterial pneumonia and generalized demodicosis in the high-dose groups. zoetisus.com This highlights the increased risk of infection in younger animals. Furthermore, one dog in a safety study was euthanized due to sepsis secondary to immunosuppression. zoetisus.com

Incidence of Neoplasia

The potential for oclacitinib to exacerbate or contribute to the development of neoplasia (tumors) is a noted concern, as the drug modulates the immune system. tokyovets.comvin.com The product information states that oclacitinib may exacerbate neoplastic conditions. tokyovets.com

In various studies, the development of both benign and malignant neoplasms has been reported in dogs treated with oclacitinib. avma.org These have included histiocytomas, papillomas, and other cutaneous tumors. avma.org For example, one study reported that two dogs in the oclacitinib-treated group were withdrawn due to suspected or confirmed malignant neoplasia, including a heart base mass and a mast cell tumor. avma.org In another study, the incidence of histiocytoma development in dogs receiving oclacitinib was 3.9%. avma.org However, a different study found no statistically significant difference in the incidence of histiocytomas between the oclacitinib group (5.6%) and a control group (4.4%). avma.org

It is important to note that a definitive causal relationship between oclacitinib administration and the development of cancer in dogs has not been established. dermatoclinica.com.br The incidence of neoplasia in oclacitinib-treated dogs in some studies was not found to be higher than what would be expected in the general aging dog population. dermatoclinica.com.br Furthermore, a retrospective cohort study found no significant difference in the incidence of neoplasia between dogs treated with oclacitinib and those treated with other systemic therapies for allergic dermatitis. nih.govresearchgate.net Carcinogenicity studies for oclacitinib were not conducted, based on the reasoning that the compound was not mutagenic or genotoxic in a standard battery of tests and showed no proliferative changes in a 90-day oral rat toxicity study. dermatoclinica.com.br

Effects on Lymphoid Organs and Bone Marrow Cellularity

Repeat-dose toxicity studies in both rats and dogs have shown that oclacitinib can cause lymphoid depletion at all doses, although at low doses, these effects were generally mild and not progressive. europa.eu The most sensitive study, a 90-day oral dog study, identified hypocellularity of lymphoid and hematopoietic tissues at the lowest observed adverse effect level. europa.eu

Microscopic findings in safety studies have consistently revealed decreased cellularity in lymphoid tissues, including Gut-Associated Lymphoid Tissue (GALT), the spleen, thymus, and cervical and mesenteric lymph nodes. nih.govzoetisus.comchewy.com A decrease in the cellularity of sternal and femoral bone marrow has also been observed. nih.govzoetisus.comchewy.com These findings are attributed to the pharmacological action of oclacitinib. europa.eu The reduction in the cellularity of these immune and hematopoietic tissues may impact the immune system's ability to respond to challenges from infections. europa.eu

Systemic Organ System Effects

Hematological Parameters

Oclacitinib has been shown to affect various hematological parameters. Treatment-related clinical pathology changes have included a decrease in the mean leukocyte (white blood cell) count. europa.eu This decrease was not progressive and affected neutrophils, eosinophils, and monocytes, but not lymphocytes. europa.eunih.gov In some cases, mean lymphocyte counts were transiently increased. nih.govnih.gov

A mild, dose-dependent reduction in hemoglobin and hematocrit has also been noted in some studies. nih.govzoetisus.com The effect of oclacitinib on the erythroid line of cells is indicative of some level of JAK2 inhibition. europa.eu Despite these changes, all mean values for these hematological parameters generally remained within the laboratory reference range. europa.eu

Gastrointestinal Signs

Gastrointestinal signs are among the most commonly reported adverse events associated with oclacitinib treatment. avma.orgvin.com These signs typically include vomiting, diarrhea, and anorexia (decreased appetite). avma.orgnih.govnih.gov In many cases, these effects are mild and may not require cessation of treatment. vin.comnih.gov

Several clinical trials have documented the frequency of these events. For example, in one study, diarrhea and vomiting were reported with similar frequency in both the oclacitinib and placebo groups. avma.orgnih.gov In another long-term study, vomiting and diarrhea were among the most frequently reported abnormal clinical signs. zoetis.com A retrospective study also identified gastrointestinal signs as a common adverse event. avma.org

PLACEHOLDER FOR INTERACTIVE TABLE: A table summarizing the incidence of gastrointestinal signs in various studies would be presented here.

Renal and Liver Enzyme Monitoring

Periodic monitoring of serum biochemistry, including renal and liver enzymes, is recommended for dogs on long-term oclacitinib treatment. europa.eueuropa.eu

However, there have been post-approval reports of increased liver enzymes. avma.org In a case of a large overdose, acute kidney injury was reported. avma.org Two dogs were withdrawn from one study due to elevated laboratory values, one with a pre-existing elevated alkaline phosphatase and the other with an elevated alanine (B10760859) aminotransferase. zoetis.com

PLACEHOLDER FOR INTERACTIVE TABLE: A table summarizing findings related to renal and liver enzyme monitoring in oclacitinib studies would be presented here.

Endocrine Effects (e.g., hypercholesterolemia, fructosamine (B8680336) levels)

Research into the long-term administration of this compound has included monitoring for potential effects on endocrine parameters. Studies have revealed transient changes in certain serum biochemistry values, including cholesterol and fructosamine.

A study focusing on the safety of oclacitinib in cats noted a statistically significant increase in fructosamine levels; however, these levels remained within the normal reference range. cavd.ca While oclacitinib is primarily indicated for use in dogs, this finding in a different species contributes to the broader understanding of the compound's potential endocrine effects.

| Fructosamine | A significant increase was observed, though levels stayed within the normal reference range. | Cat | cavd.ca |

Drug Interactions and Concomitant Administration Studies

The potential for drug-drug interactions is a critical component of safety assessment. This compound has been evaluated in field studies and through in vitro analysis to determine its interaction profile with other commonly used veterinary products.

Interactions with Antiparasitics, Antimicrobials, and Anti-inflammatories

Field studies have been conducted where oclacitinib was administered at the same time as various other veterinary medications. In these studies, no clinically significant drug interactions were observed when oclacitinib was given concomitantly with products such as endo- and ectoparasiticides, antimicrobials, and other anti-inflammatory agents. zoetis-russia.comnoahcompendium.co.ukeuropa.eu This compatibility has been noted in multiple clinical trials and compassionate use programs, where a wide variety of concomitant medications were well tolerated by dogs receiving oclacitinib. zoetis.comwebmd.com

Risk of Metabolic Drug-Drug Interactions (Cytochrome P450 Inhibition)

The potential for oclacitinib to cause metabolic drug-drug interactions by inhibiting cytochrome P450 (CYP450) enzymes has been investigated. europa.eucriver.comnih.gov The majority of drug metabolism occurs via CYP450 enzymes, and inhibition of these pathways can lead to altered concentrations of co-administered drugs, potentially causing adverse effects or reduced efficacy. nih.govnih.gov

In vitro studies on canine cytochrome P450 enzymes found that the concentration of oclacitinib required to inhibit these enzymes by 50% (the IC50 value) is significantly higher than the peak plasma concentrations (Cmax) observed in dogs at the therapeutic dose. europa.euzoetisus.com Specifically, the IC50 values are more than 50-fold greater than the mean Cmax observed following oral administration. zoetis.comeuropa.eu This large margin indicates that the risk of clinically relevant metabolic drug-drug interactions resulting from CYP450 inhibition by oclacitinib is very low. europa.euzoetisus.com

Table 2: Oclacitinib Cytochrome P450 Inhibition Potential

| Parameter | Value/Finding | Implication | Source |

|---|---|---|---|

| Mean Peak Plasma Concentration (Cmax) | 333 ng/mL (0.997 µM) | The therapeutic plasma level achieved in dogs. | europa.eu |

| Inhibitory Concentration (IC50) | >50 times the mean Cmax | The concentration needed to inhibit CYP450 enzymes is far greater than what is achieved therapeutically. | zoetis.comeuropa.euzoetisus.com |

| Risk of Metabolic Drug-Drug Interaction | Very low | Oclacitinib is unlikely to inhibit the metabolism of other drugs that are substrates of CYP450 enzymes. | zoetis.comeuropa.eu |

Compound List

Oclacitinib (B612039) maleate (B1232345)

Janus Kinase (JAK)

JAK1

JAK2

JAK3

Tyrosine Kinase 2 (TYK2)

Interleukin-2 (B1167480) (IL-2)

Interleukin-4 (IL-4)

Interleukin-6 (IL-6)

Interleukin-13 (IL-13)

Interleukin-31 (IL-31)

Granulocyte-macrophage colony-stimulating factor (GM-CSF)

Erythropoietin (EPO)

Thymic stromal lymphopoietin (TSLP)

Signal Transducers and Activators of Transcription (STAT) proteins

Interleukin-33 (IL-33)

Interferon-gamma (IFNγ)

Interleukin-5 (IL-5)

Interleukin-10 (IL-10)

Cyclosporine

Glucocorticoids

Baricitinib

Ilunocitinib

Maleic acid

Future Research Directions and Unanswered Questions

Investigation of Oclacitinib (B612039) Maleate (B1232345) in Other Inflammatory Conditions

The JAK-STAT pathway, which oclacitinib modulates, is implicated in a wide array of inflammatory and immune-mediated diseases beyond atopic dermatitis. This has spurred interest in exploring oclacitinib's therapeutic potential in other inflammatory conditions.

Human Applications: Early investigations are exploring oclacitinib maleate for human inflammatory disorders, including alopecia areata, vitiligo, and ulcerative colitis, due to the shared involvement of the JAK-STAT pathway in their pathogenesis qingmupharm.com.

Other Canine Inflammatory Skin Conditions: Research is also examining the use of oclacitinib for other inflammatory skin conditions in dogs, potentially broadening its therapeutic reach within veterinary dermatology qingmupharm.com.

Elucidation of Mechanisms in Non-Allergic Diseases

While oclacitinib's primary indication is for allergic skin diseases, its immunomodulatory properties suggest potential roles in non-allergic inflammatory conditions. However, the precise mechanisms by which it might exert effects in these contexts remain largely unknown.

Unclear Mechanisms: In reports where oclacitinib has been used empirically for non-allergic dermatoses, the exact mechanisms are not fully understood. The need for daily administration to control disease in some cases suggests a role in disease control, but further studies are required to confirm its effects and the immune-mediated mechanisms involved todaysveterinarypractice.com.

Optimization of Therapeutic Regimens and Combinatorial Therapies

While current dosing regimens are effective, there is potential for optimization to enhance efficacy, reduce side effects, or manage specific treatment challenges. Furthermore, exploring combinations with other therapies could offer synergistic benefits.

Dose Optimization: Studies are investigating the potential for prolonged twice-daily administration in cases where once-daily dosing is insufficient, with some retrospective data suggesting high efficacy rates in such scenarios todaysveterinarypractice.com.

Long-Term Immunocompetence Studies

Impact on Immune Function: Studies examining the immunomodulatory effects of prolonged oclacitinib treatment in dogs have shown that while it can increase circulating CD4+ and CD14+ lymphocyte populations, it does not appear to alter antigen-stimulated T cell cytokine production. These findings suggest no evidence of immunosuppression mediated by the evaluated mechanisms in a one-year treatment period vetup.comresearchgate.netnih.govresearchgate.net. However, concerns have been raised regarding potential immunosuppression with high doses, leading to adverse effects like bacterial pneumonia and generalized demodicosis nih.gov.

Genetic and Molecular Markers for Treatment Response and Adverse Events

Identifying biomarkers could help predict which patients are most likely to respond to oclacitinib or experience adverse events, allowing for more personalized treatment strategies.

Predictive Markers: Currently, there is limited published research specifically identifying genetic or molecular markers that predict treatment response or adverse events to oclacitinib. Future research could focus on pharmacogenomic studies to uncover such associations, potentially improving patient selection and treatment outcomes.

Comparative Studies with Emerging Therapies

The field of dermatology and immunology is constantly evolving with new therapeutic agents. Comparative studies are essential to position oclacitinib within the evolving treatment landscape.

Head-to-Head Comparisons: Oclacitinib's efficacy has been compared to established treatments like glucocorticoids and cyclosporine, often showing similar or improved outcomes in terms of speed of action and tolerability vin.commedycynawet.edu.plavma.orgvin.competdermatologyclinic.comnih.govvin.comresearchgate.net. Future research may involve direct comparisons with newer biologics or other classes of immunomodulators to define optimal therapeutic sequencing or combination strategies.

Role in Preventing Disease Flare-ups

Beyond managing active symptoms, the potential for oclacitinib to prevent or mitigate the severity of disease flare-ups is an area of ongoing interest.

Proactive Therapy: Studies are investigating the role of oclacitinib in preventing disease flare-ups, particularly in managing the transition between higher and lower dosing frequencies where rebound pruritus can occur qingmupharm.com. Combination therapy with topical agents has shown promise in preventing such rebound effects mdpi.com.

Expanding Research to Other Animal Species

The success of this compound in dogs has prompted scientific curiosity regarding its potential utility in other animal species suffering from similar pruritic and inflammatory dermatological conditions. While off-label use has been reported in some species, comprehensive research is needed to establish its efficacy, safety, and appropriate protocols.

Rationale for Expansion: Many animal species, including cats and horses, suffer from chronic pruritic skin diseases, such as allergic dermatitis, insect bite hypersensitivity, and other inflammatory dermatoses. These conditions often share underlying immunological pathways involving cytokines like IL-31, IL-4, and IL-13, which are targeted by oclacitinib. todaysveterinarypractice.comresearchgate.net The development of targeted therapies like oclacitinib offers the potential for improved management of these conditions, potentially reducing reliance on treatments with broader systemic effects.

Potential Target Species and Conditions:

Cats: Feline allergic dermatitis and eosinophilic granuloma complex are common conditions characterized by pruritus and inflammation. Anecdotal reports and limited studies suggest that oclacitinib may be effective in managing pruritus in cats with allergic diseases, though its use remains off-label. todaysveterinarypractice.com Further controlled studies are required to determine optimal dosing, efficacy, and long-term safety in this species, considering potential differences in JAK-STAT pathway signaling and cytokine profiles. todaysveterinarypractice.com

Horses: Horses frequently experience pruritic conditions like insect bite hypersensitivity (sweet itch), often mediated by allergens from biting insects. Research indicates that IL-31 plays a role in equine pruritus, similar to dogs, suggesting a potential therapeutic target for oclacitinib. researchgate.net Investigating oclacitinib's efficacy and safety in horses for these conditions could offer a valuable alternative to current treatment modalities.

Other Species: The potential for oclacitinib to modulate inflammatory pathways could extend to other companion animals or even species with specific dermatological or immunological challenges. However, research in these areas is even more nascent, requiring foundational studies to identify relevant targets and potential benefits.

Investigational Areas:

Pharmacokinetics and Pharmacodynamics (PK/PD): Establishing species-specific PK/PD profiles is paramount. This includes understanding absorption, distribution, metabolism, excretion, and the dose-response relationship for JAK inhibition in species like cats and horses. Such data are critical for defining safe and effective dosing regimens.

Efficacy Studies: Controlled clinical trials are necessary to rigorously evaluate the efficacy of this compound in treating specific dermatological conditions in target species. These studies should employ validated outcome measures for pruritus and lesion severity, similar to those used in canine trials, to allow for meaningful comparisons.

Immunomodulatory Effects: Further investigation into how oclacitinib's immunomodulatory effects manifest in different species is warranted. Understanding its impact on various immune cell populations and cytokine profiles beyond the established canine data will be crucial for predicting efficacy and potential side effects.

Comparative Studies: Direct comparative studies against existing treatments for pruritic skin diseases in cats, horses, and other species would provide valuable insights into oclacitinib's therapeutic positioning and potential advantages.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.